molecular formula C15H18N6O B10927387 1,6-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927387
M. Wt: 298.34 g/mol
InChI Key: GAHJIRWUKOCRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, elemental microanalysis, FTIR, and 1H NMR techniques . The major products formed from these reactions are typically pyrazole derivatives with diverse pharmacological activities .

Mechanism of Action

The mechanism of action of 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways in the body. For instance, it has been shown to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, which justifies its potent antileishmanial activity . The compound’s molecular targets include enzymes and receptors involved in the metabolic pathways of parasites.

Comparison with Similar Compounds

Similar compounds to 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole derivatives such as 1,3,5-trisubstituted-1H-pyrazoles . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological potencies. The uniqueness of 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which contributes to its superior pharmacological effects.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

1,6-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H18N6O/c1-8-6-11(12-7-16-21(5)14(12)17-8)15(22)18-13-9(2)19-20(4)10(13)3/h6-7H,1-5H3,(H,18,22)

InChI Key

GAHJIRWUKOCRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)C)C

Origin of Product

United States

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